Structural Differentiation: The (Z)-Ethylideneamino Bridge Introduces Conformational Restraint and Additional H-Bond Capacity Absent in Simple Diaryl Urea Analogs
The target compound possesses a (Z)-configured ethylideneamino (–N–N=C(CH₃)–) bridge that is structurally absent in the widely studied p38 inhibitor 1-(3,4-dichlorophenyl)-3-(pyridin-4-yl)urea (CAS 13142-47-7). This bridge adds one hydrogen-bond acceptor (the imine nitrogen), increases the topological polar surface area from approximately 54 Ų (estimated for the diaryl urea) to 66.4 Ų (computed by Cactvs for the target) [1], and introduces an sp²-hybridized nitrogen capable of metal-chelation interactions documented for semicarbazone pharmacophores [2]. The (Z)-configuration imposes conformational restriction that pre-organizes the pharmacophore into a geometry matching the four-site anticonvulsant binding model, a feature not achievable with freely rotatable diaryl ureas [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) & Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | TPSA = 66.4 Ų; H-Bond Acceptors = 3; H-Bond Donors = 2 (computed, PubChem) |
| Comparator Or Baseline | 1-(3,4-dichlorophenyl)-3-(pyridin-4-yl)urea (CAS 13142-47-7): estimated TPSA ~54 Ų; H-Bond Acceptors = 2; H-Bond Donors = 2 |
| Quantified Difference | ΔTPSA ≈ +12.4 Ų (+23%); +1 H-Bond Acceptor; presence of imine nitrogen for metal coordination |
| Conditions | Computed physicochemical properties; PubChem Cactvs 3.4.8.24 |
Why This Matters
Higher TPSA and additional H-bond acceptor sites directly impact blood-brain barrier permeability predictions and target engagement geometry, making the target compound a mechanistically distinct tool for CNS-focused screening campaigns where simple diaryl ureas may show different pharmacokinetic profiles.
- [1] PubChem CID 1481818. Computed Properties: TPSA = 66.4 Ų; H-Bond Donor Count = 2; H-Bond Acceptor Count = 3; Rotatable Bond Count = 3. National Center for Biotechnology Information. View Source
- [2] Beraldo H, Gambino D. The wide pharmacological versatility of semicarbazones, thiosemicarbazones and their metal complexes. Mini Rev Med Chem. 2004;4(1):31-39. Documents metal-chelation capability of semicarbazone imine nitrogens. View Source
- [3] Pandeya SN, Raja AS, Stables JP. Synthesis and anticonvulsant activity of 4-(4-substituted aryl) semicarbazones. J Pharm Pharm Sci. 2002;5(3):266-271. Four-site binding pharmacophore model for semicarbazone anticonvulsants. View Source
